molecular formula C12H12FN3 B7567347 N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine

N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine

Cat. No. B7567347
M. Wt: 217.24 g/mol
InChI Key: ZGWNMSCDGZNKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research. It is an important intermediate in the synthesis of various pharmaceuticals, and its unique chemical properties make it a valuable tool for studying the mechanisms of action of different compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine is not well understood. However, it is believed to act as a competitive inhibitor of GPCR signaling. The compound binds to the receptor and blocks the binding of other ligands, preventing downstream signaling.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of GPCRs, including the dopamine D2 receptor and the adenosine A2A receptor. In vivo studies have shown that the compound can reduce the release of dopamine in the brain, leading to decreased locomotor activity in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine in lab experiments is its unique chemical properties, which make it a valuable tool for studying the mechanisms of action of different compounds. The compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine. One area of interest is the development of new fluorescent probes based on the compound, which could be used to study the binding of ligands to GPCRs. Another area of interest is the study of the compound's effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, further research is needed to better understand the mechanism of action of N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine involves the reaction of 2-aminopyrimidine with 2-fluoro-α-bromoethylbenzene in the presence of a palladium catalyst. This reaction results in the formation of N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine is widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals. It is also used as a tool for studying the mechanisms of action of different compounds. The compound is particularly useful in the study of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine can be used as a fluorescent probe to study the binding of ligands to GPCRs, allowing researchers to better understand the mechanisms of action of these receptors.

properties

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-9(10-5-2-3-6-11(10)13)16-12-14-7-4-8-15-12/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNMSCDGZNKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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